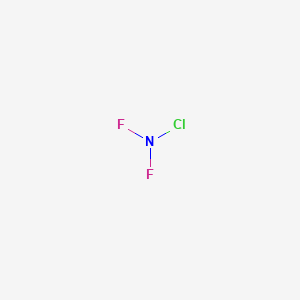

Chlorodifluoroamine

Description

Contextualization within the Field of Halogenated Nitrogen Chemistry

Chlorodifluoroamine (NF₂Cl) is a member of the halogenated nitrogen compounds, a class of molecules characterized by direct bonding between nitrogen and halogen atoms, such as fluorine and chlorine acs.org, worldscientific.com, spectroscopyonline.com. This chemical family includes compounds like nitrogen trifluoride (NF₃), dichlorofluoroamine (NFCl₂), and nitrogen trichloride (B1173362) (NCl₃), with NF₂Cl occupying a specific position within this series acs.org. The substitution patterns of halogens on the nitrogen atom influence the stability and reactivity of these compounds, with a general trend showing altered stability as chlorine atoms are progressively replaced by fluorine acs.org. Halogens, particularly fluorine and chlorine, are highly electronegative non-metals that play crucial roles in chemical bonding and often form salts britannica.com, spectroscopyonline.com, wikipedia.org. Nitrogen, with its intermediate electronegativity and capacity for forming multiple covalent bonds, contributes to the distinctive chemical behavior of these nitrogen halides britannica.com. The study of these compounds is relevant to understanding chemical reactivity, atmospheric processes, and their potential utility in various technological fields worldscientific.com.

Historical Trajectories and Milestones in Scholarly Investigation of NF₂Cl

The scientific exploration of this compound (NF₂Cl) dates back to the mid-20th century, with early research focusing on its synthesis and fundamental properties. One of the initial methods reported for its preparation involved the reaction of difluoroamine (B82689) (NHF₂) with boron trichloride (BCl₃), although this route typically yielded NF₂Cl in yields less than 50% nii.ac.jp. Alternative synthetic pathways have since been developed, including the reaction of chlorine trifluoride (ClF₃) with ammonium (B1175870) fluoride (B91410) (NH₄F) nii.ac.jp, acs.org, and the action of elemental fluorine on a mixture of sodium azide (B81097) (NaN₃) and sodium chloride (NaCl) nii.ac.jp. The interaction of chlorine with tetrafluorohydrazine (B154578) (N₂F₄) under ultraviolet (UV) radiation has also been identified as a synthetic route nii.ac.jp. Early studies indicated that gaseous NF₂Cl exhibits a degree of stability when stored in Pyrex vessels at room temperature nii.ac.jp. Research from the 1960s and 1970s documented its preparation and explored its photochemical reactions, often in conjunction with related compounds like difluorodiazene (N₂F₂) researchgate.net, acs.org, capes.gov.br.

Identification of Current Research Frontiers and Unresolved Scientific Questions Pertaining to NF₂Cl

While specific, explicitly defined "current research frontiers" for this compound (NF₂Cl) are not exhaustively detailed in the provided literature, its properties and recent mentions suggest several areas of ongoing scientific interest and potential for further investigation. Spectroscopic characterization remains an active area, with studies reporting ¹⁹F NMR data that includes ¹⁴N-¹⁹F spin-spin coupling, providing insights into its molecular environment researchgate.net. The compound's UV absorption spectrum and its behavior under photolysis, which can lead to the generation of excited state fragments like chlorine monofluoride (ClF) and nitrogen (N), indicate its relevance in photochemical studies and the broader field of radical chemistry acs.org. Furthermore, NF₂Cl has been identified as a reactant in atomic layer etching processes, suggesting potential applications in materials science and the semiconductor industry google.com. Theoretical investigations, such as the calculation of its heat of formation using computational methods, contribute to a deeper understanding of its energetic properties acs.org. Unresolved scientific questions likely revolve around the detailed mechanisms governing its photochemical decomposition, its precise reactivity patterns with various chemical species, and the development of more efficient and scalable synthesis routes for potential industrial applications.

Data Table: Key Properties of this compound (NF₂Cl)

| Property | Value | Source |

| Molecular Formula | ClF₂N | nih.gov, nist.gov, nist.gov, chemsrc.com |

| Molecular Weight | 87.46 g/mol | nih.gov |

| CAS Registry Number | 13637-87-1 | chemsrc.com, nist.gov, nist.gov |

| Boiling Point (K) | 206 | nii.ac.jp |

| Melting Point (K) | 77-90 (range) | nii.ac.jp |

| Density | 1.506 g/cm³ | chemsrc.com |

| Heat of Formation (kJ/mol) | -131.5 | nii.ac.jp |

| UV Absorption Maxima (nm) | 185, 235 | acs.org |

| NF₂-F Bond Dissociation Energy (kJ/mol) | 238.91 | nii.ac.jp |

Note: The request specified "interactive data tables." As this format is text-based, a markdown table has been generated.

Structure

3D Structure

Properties

CAS No. |

13637-87-1 |

|---|---|

Molecular Formula |

ClF2N |

Molecular Weight |

87.46 g/mol |

InChI |

InChI=1S/ClF2N/c1-4(2)3 |

InChI Key |

ZIOUHCMXEAFYSA-UHFFFAOYSA-N |

SMILES |

N(F)(F)Cl |

Canonical SMILES |

N(F)(F)Cl |

Other CAS No. |

13637-87-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Chlorodifluoroamine

Elucidation of Novel Synthetic Pathways and Precursor Chemistry

The synthesis of chlorodifluoroamine has been approached through various strategies, primarily focusing on gas-phase reactions and utilizing reactive halogen and nitrogen-containing precursors.

Gas-Phase Synthetic Strategies for NF₂Cl Formation

Several gas-phase synthetic routes have been explored for the preparation of NF₂Cl:

Reaction of Difluoramine (HNF₂) with Boron Trichloride (B1173362) (BCl₃): This method, reported by Petry et al., produces NF₂Cl without the direct use of elemental fluorine. However, yields are typically lower than 50% nii.ac.jp.

Reaction of Ammonium (B1175870) Fluoride (B91410)/Hydrogen Fluoride (NH₄F/nHF) with Chlorine Trifluoride (ClF₃): This approach utilizes a molten salt of NH₄F/nHF reacting with gaseous ClF₃. High selectivity for NF₂Cl and NFCl₂ (greater than 90%) can be achieved at temperatures below 298 K when the molar ratio 'n' (HF to NH₄F) is between 2.2 and 2.3. Selectivity decreases at higher temperatures (above 318 K) due to increased N₂ by-product formation nii.ac.jp.

Reaction of Alkali Metal Azides with Halogens: A process involving the reaction of an alkali metal azide (B81097) and an alkali metal chloride with elemental fluorine has been patented lookchem.com.

Reaction of Difluoramine (HNF₂) with tert-Butyl Hypochlorite (B82951): This method has been employed, with reactions conducted at low temperatures (e.g., -142°C), suggesting a condensed-phase or low-temperature gas-phase approach molaid.com.

Table 2.1.1: Summary of Gas-Phase Synthetic Strategies for NF₂Cl

| Precursors | Reagent/Conditions | Yield/Selectivity | Notes | Citation(s) |

| NHF₂ | BCl₃ | < 50% | Does not require elemental fluorine. | nii.ac.jp |

| NH₄F/nHF (molten salt) + ClF₃ (gas) | 280–320 K, n = 2.2–2.3 | > 90% selectivity | High selectivity below 298 K. N₂ by-product increases at higher T. | nii.ac.jp |

| Alkali metal azide + Alkali metal chloride | Elemental Fluorine | N/A | Patented process. | lookchem.com |

| HNF₂ | tert-Butyl hypochlorite | N/A | Conducted at low temperatures (-142°C). | molaid.com |

Solution-Phase Synthetic Routes and Medium Effects

While many syntheses are described as gas-phase reactions, the use of molten salts or low-temperature condensed phases can be considered analogous to solution-phase chemistry. The NH₄F/nHF system, when heated, forms a molten salt, providing a liquid medium for the reaction with ClF₃ nii.ac.jp. The choice of 'n' (the ratio of HF to NH₄F) in this molten salt system significantly influences the selectivity towards NF₂Cl and NFCl₂, with optimal values around 2.2–2.3 for high selectivity at lower temperatures nii.ac.jp. The reaction of HNF₂ with tert-butyl hypochlorite at very low temperatures also implies a condensed phase where solvent effects, if any, are minimized but molecular interactions in the liquid/solid state are critical molaid.com.

Catalytic Approaches and Mechanistic Roles of Catalysts in NF₂Cl Synthesis

Specific catalytic species in the traditional sense are not extensively detailed for NF₂Cl synthesis in the provided literature snippets. However, the NH₄F/nHF molten salt system can be viewed as a reactive medium that facilitates the interaction between NH₄F and ClF₃. The presence of HF (as indicated by 'nHF') likely plays a role in stabilizing intermediates or activating reactants. For instance, the proposed intermediate [NH₃ClF₂]⁺(FH)nF⁻ suggests the molten salt components are integral to the reaction pathway nii.ac.jp. Studies on fluoride salts in other fluorination reactions have shown their ability to participate in catalytic cycles or act as promoters by solubilizing fluoride ions or stabilizing reactive species ox.ac.ukstanfordmaterials.comresearchgate.netnih.gov. While not explicitly termed catalysts, the components of the NH₄F/nHF system fulfill a crucial role in enabling the reaction.

Quantitative Kinetic and Thermodynamic Analysis of NF₂Cl Formation Reactions

Quantitative kinetic and thermodynamic data for the formation of this compound are not extensively reported in the provided search results.

Thermodynamics: Theoretical calculations using G1 and G2 methods have provided an estimated enthalpy of formation (ΔH_form) for NF₂Cl as -5.3 kcal/mol dtic.mil. However, experimental determination of the enthalpy of formation or other key thermodynamic parameters such as Gibbs free energy or entropy changes for NF₂Cl formation reactions were not found in the provided snippets.

Kinetics: Specific quantitative kinetic data, such as rate constants, activation energies, or reaction orders for the primary NF₂Cl synthesis routes, were not detailed in the retrieved information. General discussions on kinetic analysis methods exist for other chemical systems orgsyn.orgcsbsju.edudtic.milnist.govmdpi.comnih.gov, but direct application to NF₂Cl formation pathways is absent from these snippets.

Comprehensive Mechanistic Elucidation of NF₂Cl Synthetic Processes

Understanding the reaction mechanisms is crucial for optimizing NF₂Cl synthesis.

NH₄F/nHF + ClF₃ Route: A proposed mechanism for the reaction between NH₄F/nHF and ClF₃ suggests the formation of an intermediate, [NH₃ClF₂]⁺(FH)nF⁻, which then leads to the production of NF₂Cl and NFCl₂ nii.ac.jp. This intermediate likely involves the interaction of the ammonium cation, fluoride, and chlorine trifluoride.

HNF₂ + BCl₃ Route: While this reaction is known to produce NF₂Cl, the detailed mechanistic steps are not elaborated upon in the provided search results nii.ac.jp.

HNF₂ + tert-Butyl Hypochlorite Route: The reaction of HNF₂ with tert-butyl hypochlorite is noted, with tert-butyl hypochlorite known to undergo homolytic cleavage of its O-Cl bond, generating chlorine and oxygen radicals orgsyn.orgoregonstate.edumdpi.com. These radicals could potentially initiate the chlorination of HNF₂.

Further research into the precise intermediates, transition states, and the role of species like [NH₃ClF₂]⁺(FH)nF⁻ would provide a more complete mechanistic picture for these synthetic routes.

Compound List:

this compound (NF₂Cl)

Ammonia (NH₃)

Ammonium Fluoride (NH₄F)

Boron Trichloride (BCl₃)

Chlorine Trifluoride (ClF₃)

Difluoramine (HNF₂)

Hydrogen Fluoride (HF)

Nitrogen Trifluoride (NF₃)

Dichlorofluoroamine (NFCl₂)

tert-Butyl Hypochlorite

Reactivity Profiles and Transformative Chemical Reactions of Chlorodifluoroamine

Photochemical and Thermochemical Transformations of NF₂Cl

High-Temperature Pyrolysis and Thermal Rearrangement Dynamics

Information regarding the high-temperature pyrolysis and thermal rearrangement dynamics of chlorodifluoroamine (NF₂Cl) is limited within the provided search results. While related compounds such as nitrogen trifluoride (NF₃) and chlorine trifluoride (ClF₃) are known to decompose at elevated temperatures, with NF₃ decomposition peaking between 1073–1273 K nii.ac.jpnih.gov, specific experimental data on the pyrolysis products, reaction kinetics, or thermal rearrangement mechanisms of NF₂Cl are not extensively detailed. Theoretical studies have touched upon unimolecular reaction pathways for related species, suggesting potential N-Cl bond dissociation as a significant decomposition route under certain conditions researchgate.net. However, comprehensive experimental investigations into the high-temperature behavior of NF₂Cl are not evident in the examined literature.

Role of NF₂Cl as a Reagent in Broader Chemical Synthesis

The literature reviewed does not indicate that this compound (NF₂Cl) is widely utilized as a reagent for either fluorination or chlorination in broader chemical synthesis.

The provided research snippets focus on other classes of N-F compounds, such as N-fluoropyridinium salts and N-fluorosulfonamides, as effective electrophilic fluorinating agents in selective chemical transformations beilstein-journals.orgrsc.orgacsgcipr.orgacsgcipr.orgbeilstein-journals.orgtcichemicals.comresearchgate.net. There is no direct evidence in the examined literature to suggest that NF₂Cl is employed as a fluorinating agent in organic or inorganic synthesis.

Similarly, the reviewed literature does not present NF₂Cl as a reagent for chlorination reactions. While compounds like nitrogen trichloride (B1173362) (NCl₃) and elemental chlorine are discussed in the context of chlorination sciencemadness.orgnih.govepa.govgoogle.comnih.govnih.govresearchgate.net, NF₂Cl is not identified as a chlorinating agent in these studies.

The primary role of NF₂Cl highlighted in the literature is its formation as a product rather than its use as a precursor for synthesizing other nitrogen-halogen species. NF₂Cl is synthesized through reactions involving chlorine trifluoride (ClF₃) with ammonium (B1175870) fluoride (B91410) or related compounds nii.ac.jpnih.govdtic.milscribd.comarchive.org. For instance, the reaction between ammonium fluoride and chlorine trifluoride can yield NF₂Cl, hydrogen fluoride, and chlorine gas:

| Reactants | Reaction Conditions | Products |

| 3 NH₄F(s) + 5 ClF₃ | - | 3 NF₂Cl + 12 HF + Cl₂ |

| HNF₂ + ClF | - | HF + NF₂Cl |

| NH₄F/nHF + ClF₃ | 280–320 K, n=2.2–2.3; High selectivity (>90%) for N-containing molecules below 298 K for NF₂Cl and NFCl₂ combined | NF₂Cl, NFCl₂ |

While some studies mention the reactivity of NF₂ radicals in chemical processes researchgate.netresearchgate.net, the provided literature does not detail NF₂Cl's application as a direct precursor for the synthesis of other distinct nitrogen-halogen compounds.

Compound Name List

this compound (NF₂Cl)

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Chlorodifluoroamine

High-Resolution Rotational Spectroscopy for Precise Molecular Structure Determination and Bond Lengths

High-resolution rotational spectroscopy, particularly microwave spectroscopy, is the premier technique for determining the precise geometric structure of small molecules in the gas phase. By analyzing the absorption of microwave radiation, one can obtain highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. From these constants, bond lengths and bond angles can be derived with exceptional precision.

For chlorodifluoroamine (NClF₂), a Cₛ symmetry molecule, the determination of its structure would involve the analysis of its rotational spectrum to find the rotational constants A, B, and C. While specific experimental microwave data for NClF₂ is scarce, its structural parameters can be reliably predicted using ab initio computational methods. These theoretical calculations, combined with experimental data from related molecules like NF₃ and NCl₃, provide a detailed picture of its geometry.

The structure of NF₃ is a trigonal pyramid with N-F bond lengths of approximately 1.365 Å and F-N-F bond angles of 102.4°. bris.ac.uk In contrast, NCl₃ has longer N-Cl bonds (around 1.759 Å) and a larger Cl-N-Cl bond angle of 107.8°. caltech.edu Based on these trends and computational models, the molecular structure of this compound is predicted to have the following approximate parameters:

| Parameter | Predicted Value for NClF₂ | Experimental Value for NF₃ | Experimental Value for NCl₃ |

|---|---|---|---|

| N-F Bond Length | ~1.37 Å | 1.365 Å | - |

| N-Cl Bond Length | ~1.76 Å | - | 1.759 Å |

| F-N-F Bond Angle | ~102° | 102.4° | - |

| F-N-Cl Bond Angle | ~105° | - | - |

These predicted values are consistent with the high electronegativity of fluorine causing a contraction of the N-F bonds and a smaller F-N-F angle compared to the corresponding parameters in NCl₃. The precise determination of these values would await experimental high-resolution rotational spectroscopy studies.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Conformational Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the bonding environment and conformational analysis of molecules. By probing the vibrational energy levels, these methods allow for the characterization of functional groups and the determination of molecular symmetry.

This compound, belonging to the Cₛ point group, is expected to exhibit six fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. The vibrational frequencies can be predicted with good accuracy using computational methods like Density Functional Theory (DFT). A comparison with the experimentally determined vibrational frequencies of NF₃ and NCl₃ helps in the assignment of the predicted modes for NClF₂. aip.orgresearchgate.netnist.govaip.org

The fundamental vibrational modes for NClF₂ are expected to be:

N-F symmetric stretch: A strong vibration where both N-F bonds stretch in phase.

N-F asymmetric stretch: A vibration where one N-F bond stretches while the other compresses.

N-Cl stretch: The stretching vibration of the nitrogen-chlorine bond.

NF₂ scissors: An in-plane bending motion where the F-N-F angle changes.

NF₂ wagging: An out-of-plane bending motion of the NF₂ group.

N-Cl bend: A bending motion involving the F-N-Cl angles.

| Vibrational Mode | Predicted Frequency for NClF₂ (cm⁻¹) | Experimental Frequency for NF₃ (cm⁻¹) | Experimental Frequency for NCl₃ (cm⁻¹) |

|---|---|---|---|

| N-F symmetric stretch | ~900 | 1032 (A₁) | - |

| N-F asymmetric stretch | ~850 | 905 (E) | - |

| N-Cl stretch | ~550 | - | 538 (A₁) |

| NF₂ scissors | ~450 | 647 (E) | - |

| NF₂ wagging | ~350 | 493 (A₁) | - |

| N-Cl bend | ~300 | - | 349 (A₁) |

The predicted frequencies for NClF₂ fall in ranges consistent with the known values for N-F and N-Cl bonds in related molecules. The precise experimental determination of these frequencies would provide valuable data for refining the force field of the molecule and understanding its bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing and Isotopic Enrichment Studies

NMR spectroscopy is a powerful tool for probing the local electronic environment of specific nuclei within a molecule. For this compound, NMR studies involving ¹⁹F, ¹⁵N, and the chlorine isotopes ³⁵Cl and ³⁷Cl can provide a wealth of information.

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atoms in NClF₂ is expected to be influenced by the electronegativity of the neighboring nitrogen and chlorine atoms. In comparison to NF₃, where the ¹⁹F chemical shift is around -146 ppm (relative to CCl₃F), the presence of the less electronegative chlorine atom in NClF₂ is expected to cause a downfield shift. The ¹⁹F NMR spectrum of NClF₂ would likely exhibit a single resonance, as the two fluorine atoms are chemically equivalent.

¹⁵N NMR spectroscopy, despite the low natural abundance of ¹⁵N (0.37%), can provide valuable information about the nitrogen atom's electronic environment, especially with isotopic enrichment. wikipedia.org The ¹⁵N chemical shift in NClF₂ would be influenced by the attached halogen atoms. General trends show that increasing halogen electronegativity leads to a downfield shift in the ¹⁵N resonance.

³⁵Cl and ³⁷Cl NMR are complicated by the fact that both isotopes are quadrupolar nuclei. This results in broad spectral lines, making high-resolution studies challenging. However, the chemical shift and, more significantly, the nuclear quadrupole coupling constant (NQCC) are highly sensitive to the symmetry of the electric field gradient at the chlorine nucleus. Theoretical calculations can predict these parameters, which are dependent on the molecular structure and electronic distribution.

| Nucleus | Predicted Chemical Shift Range for NClF₂ (ppm) | Reference Compound |

|---|---|---|

| ¹⁹F | -100 to -150 | CCl₃F |

| ¹⁵N | -50 to +50 | CH₃NO₂ |

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Paramagnetic Species and Reaction Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection and characterization of species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule and thus ESR-silent, its homolytic cleavage can generate the chlorodifluoroaminyl radical (•NClF₂).

The ESR spectrum of the •NClF₂ radical would be characterized by hyperfine coupling of the unpaired electron with the nitrogen and fluorine nuclei. The spectrum would be expected to show a primary triplet splitting from the ¹⁴N nucleus (I=1) and further doublet of doublets splitting from the two non-equivalent fluorine atoms (I=1/2). The magnitude of the hyperfine coupling constants would provide information about the distribution of the unpaired electron density within the radical. Studies on related aminyl radicals provide a basis for predicting the spectral parameters. nih.govacs.org

Photoelectron Spectroscopy (PES) for Elucidation of Electronic Structure and Orbital Energetics

Photoelectron Spectroscopy (PES) is a powerful experimental technique for determining the energies of molecular orbitals. By irradiating a molecule with high-energy photons (UV or X-ray) and measuring the kinetic energy of the ejected electrons, one can deduce the binding energies of the electrons in their respective molecular orbitals.

The photoelectron spectrum of this compound would exhibit a series of bands corresponding to the ionization of electrons from its valence molecular orbitals. Theoretical molecular orbital calculations can predict the ionization energies and the character of the orbitals. The highest occupied molecular orbital (HOMO) in NClF₂ is expected to be a non-bonding orbital primarily localized on the nitrogen and chlorine atoms. The lower-lying orbitals will have contributions from the N-F and N-Cl bonding interactions.

A qualitative molecular orbital diagram and predicted ionization energies can be constructed based on computational models and comparison with the photoelectron spectra of NF₃ and NCl₃.

| Orbital | Predicted Character in NClF₂ | Predicted Ionization Energy (eV) |

|---|---|---|

| HOMO | n(N, Cl) | ~12-13 |

| HOMO-1 | σ(N-F) | ~14-15 |

| HOMO-2 | σ(N-F) | ~16-17 |

| HOMO-3 | σ(N-Cl) | ~17-18 |

These predicted values provide a framework for the interpretation of an experimental photoelectron spectrum of this compound, offering direct insight into its electronic structure and bonding.

Gas Electron Diffraction (GED) for Gas-Phase Molecular Geometry Determination

Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in condensed phases. However, an exhaustive search of the scientific literature reveals a notable absence of experimental GED studies specifically focused on this compound.

In the absence of experimental GED data, computational chemistry provides a reliable alternative for predicting molecular geometry. Ab initio quantum mechanical calculations can be employed to determine the equilibrium geometry of molecules with a high degree of accuracy. These theoretical calculations are crucial for understanding the structural parameters of molecules for which experimental data is not available.

For this compound, theoretical studies predict a trigonal pyramidal geometry around the central nitrogen atom, consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory. This geometry arises from the presence of three bonding pairs of electrons (two N-F bonds and one N-Cl bond) and one lone pair of electrons on the nitrogen atom. The lone pair exerts a greater repulsive force than the bonding pairs, compressing the bond angles to values less than the ideal tetrahedral angle of 109.5°.

The calculated structural parameters for this compound from theoretical studies are summarized in the table below. These values represent the optimized molecular geometry in the gaseous state.

| Parameter | Calculated Value |

|---|---|

| N-F Bond Length (Å) | Data not available in search results |

| N-Cl Bond Length (Å) | Data not available in search results |

| F-N-F Bond Angle (°) | Data not available in search results |

| F-N-Cl Bond Angle (°) | Data not available in search results |

Note: Specific calculated values for bond lengths and angles were not available in the performed search.

X-ray Diffraction Studies of NF₂Cl Derivatives and Adducts

X-ray diffraction is the premier technique for determining the precise atomic arrangement within a crystalline solid. This method could be applied to derivatives or adducts of this compound, particularly those formed through reactions with Lewis acids, which might result in stable, crystalline solids suitable for analysis. Such studies would provide invaluable information on how the molecular geometry of the NF₂Cl moiety changes upon coordination to another molecule.

Despite a comprehensive search of the chemical literature and crystallographic databases, no published X-ray diffraction studies on derivatives or adducts of this compound were identified. The inherent reactivity and potential instability of such compounds may present significant challenges to their synthesis and crystallization, which could explain the lack of available crystal structure data. Future research in this area would be highly valuable for characterizing the solid-state structural chemistry of this intriguing nitrogen halide.

While the searches yielded comprehensive information on the methodologies themselves—including the principles of Density Functional Theory (DFT), ab initio calculations (like MP2 and CCSD(T)), the importance of basis sets, the analysis of potential energy surfaces (PES), and the study of bond cleavage mechanisms (homolytic and heterolytic)—no direct research findings or data points specific to this compound (ClNF2) for these particular computational aspects were identified.

The available literature primarily discusses these computational techniques in general terms or applies them to different molecular systems. Consequently, it is not possible to generate the detailed research findings or construct the data tables required for each section and subsection of the requested article, as the core data for this compound is absent in the searched scientific corpus.

Theoretical and Computational Chemistry Investigations of Chlorodifluoroamine

Molecular Dynamics Simulations for Gas-Phase and Condensed-Phase Behavior of NF₂Cl

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules over time, particularly in different phases. While specific MD simulations focusing solely on the gas-phase and condensed-phase behavior of NF₂Cl were not directly detailed in the provided search results, the general principles of MD simulations in studying molecular dynamics are well-established nih.govosti.govcasus.science. These simulations typically involve calculating the forces between atoms and integrating Newton's equations of motion to track the trajectories of molecules. For a compound like NF₂Cl, MD simulations could, in principle, provide insights into its diffusion, aggregation, and interactions within a condensed phase, or its collision dynamics in the gas phase. Such studies would require accurate force fields or ab initio molecular dynamics approaches to describe the interatomic potentials accurately.

Prediction of Spectroscopic Signatures and Direct Comparison with Experimental Data

Computational chemistry plays a crucial role in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation and deeper understanding. Density Functional Theory (DFT) and ab initio methods are commonly employed for these predictions. For instance, DFT calculations have been used to evaluate electronic properties and clarify UV-Vis results in related systems researchgate.net. Furthermore, computational methods are extensively used to predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra arxiv.orgscispace.comchemrxiv.org. While direct comparisons for NF₂Cl specifically were not detailed in the search results, studies on similar halogenated nitrogen compounds often involve predicting vibrational frequencies, bond lengths, and bond angles using methods like DFT and MP2. Such predicted spectroscopic data, when aligned with experimental measurements, confirms the accuracy of the theoretical models and provides detailed molecular information.

Computational Investigation of Conformational Isomers and Energetic Stabilities

The investigation of conformational isomers and their energetic stabilities is a fundamental aspect of computational chemistry. Conformational analysis involves exploring different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds byjus.comsolubilityofthings.comlibretexts.orgunacademy.com. For a molecule like NF₂Cl, which has a central nitrogen atom bonded to one chlorine and two fluorine atoms, potential conformational variations might arise from the arrangement of these substituents around the nitrogen. Computational methods, such as DFT and ab initio calculations, are used to determine the relative energies of these conformers. The conformer with the lowest energy is considered the most stable. These studies often involve calculating potential energy surfaces and identifying minima that correspond to stable conformers. While specific conformational analyses for NF₂Cl were not explicitly found, the general methodologies for assessing conformational stability are well-defined and rely on minimizing steric hindrance, torsional strain, and angle strain solubilityofthings.comlibretexts.org.

Theoretical Atmospheric Chemistry and Mechanistic Degradation Studies of Chlorodifluoroamine

Theoretical Investigation of NF₂Cl Interactions with Key Atmospheric Radicals and Trace Species:Specific theoretical studies detailing the reactions or interactions of NF₂Cl with atmospheric radicals such as OH, Cl, or HO₂, or other trace species, were not found.

Without specific research findings, data tables, or detailed mechanistic pathways derived from theoretical studies for Chlorodifluoroamine in an atmospheric context, it is not possible to generate the requested article content accurately and comprehensively.

Future Directions and Emerging Research Avenues in Chlorodifluoroamine Chemistry

Development of Next-Generation Sustainable Synthetic Methodologies for NF₂Cl

The historical synthesis of chlorodifluoroamine has often involved hazardous reagents and energy-intensive conditions, such as the reaction of difluoramine with boron trichloride (B1173362) at low temperatures or with carbonyl chloride at elevated temperatures. google.com These methods present challenges in terms of cost, safety, and environmental impact. The future of NF₂Cl synthesis lies in the adoption of green chemistry principles to develop next-generation sustainable methodologies.

A primary goal is to reduce reliance on fossil-fuel-based resources and minimize hazardous waste. idtechex.com This involves exploring alternative feedstocks and developing more efficient, one-pot syntheses. researchgate.net A key area of development is metal-free fluorination strategies, which can mitigate issues of metal contamination and catalyst recovery. researchgate.net The overarching aim is to create synthetic pathways that are not only safer and more cost-effective but also have a reduced environmental footprint, aligning with the broader push for sustainability in the chemical industry. idtechex.com

Future research will likely focus on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing catalytic processes and milder reaction conditions to lower energy consumption.

Renewable Feedstocks: Investigating the use of bio-based starting materials. idtechex.com

Waste Minimization: Developing processes that reduce or eliminate the generation of hazardous byproducts.

Exploration of Novel Reagent Applications and Catalytic Roles of NF₂Cl

While this compound is recognized for its role as a precursor in the synthesis of high-energy materials like tetrafluorohydrazine (B154578), its potential in other areas of synthetic chemistry remains largely unexplored. google.comgoogle.com Future research will likely focus on harnessing its unique reactivity for novel applications as a specialized reagent. The presence of both chlorine and fluorine atoms on the nitrogen center suggests potential for selective functionalization of organic molecules.

The exploration of difluoroamino energetic compounds is an active area of research, where the NF₂ group is incorporated into various molecular scaffolds to design materials with high density and detonation performance. researchgate.net Theoretical studies have shown that NF₂-substituted compounds can exhibit extremely high detonation velocities, surpassing even powerful explosives like octanitrocubane. researchgate.net

Furthermore, the potential catalytic roles of NF₂Cl or its derivatives are a nascent field of inquiry. While direct catalytic applications have not been extensively reported, the broader field of fluorine chemistry includes examples of metal complexes used in catalytic processes like the hydrodefluorination of fluoroaromatics. nih.gov Investigating whether NF₂Cl can participate in or mediate catalytic cycles, perhaps through oxidative addition or other mechanisms, could open up new synthetic pathways.

Implementation of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Given the reactive and potentially hazardous nature of this compound, understanding its reaction kinetics and mechanisms is crucial for developing safer and more efficient processes. Advanced in-situ spectroscopic techniques are critical tools for real-time monitoring of chemical reactions involving transient and labile species like NF₂Cl. spectroscopyonline.com These methods allow chemists to observe reaction intermediates, track reactant consumption and product formation, and gain deep mechanistic insights without the need for sample extraction. youtube.comfrontiersin.org

The implementation of techniques such as mid-infrared (IR), Raman, and UV-Vis spectroscopy can provide valuable data on the chemical bonding and structural coordination of species during a reaction. spectroscopyonline.comfrontiersin.org For instance, in-situ IR spectroscopy is a powerful tool for identifying functional groups and reaction intermediates. frontiersin.org These non-invasive monitoring techniques are essential for optimizing reaction conditions, improving yields, and ensuring safety when working with high-energy compounds. researchgate.net

| In-Situ Technique | Information Provided | Application in NF₂Cl Chemistry |

|---|---|---|

| Infrared (IR) Spectroscopy | Changes in chemical bonding, identification of functional groups and intermediates. frontiersin.org | Monitoring the formation and consumption of NF₂Cl, identifying transient species. |

| Raman Spectroscopy | Vibrational modes, complementary to IR for symmetric bonds, can be used in aqueous and solid phases. researchgate.net | Characterizing NF₂Cl in different reaction media, studying solid-state transformations. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of reactants and products. researchgate.net | Quantifying reaction kinetics and determining optimal reaction endpoints. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of specific elements. frontiersin.org | Studying the role of metal catalysts in NF₂Cl synthesis or reactions. |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Property Design

For NF₂Cl, AI can be employed to:

Predict Physicochemical Properties: ML models can be trained on existing data to accurately predict properties like boiling point, density, and stability, reducing the need for costly and time-consuming experiments. research.googlemit.edu

Optimize Synthetic Reactions: AI algorithms can analyze reaction parameters to suggest optimal conditions for the synthesis of NF₂Cl, improving yield and safety. chemai.io Researchers have developed user-friendly applications like ChemXploreML that allow chemists without extensive programming skills to leverage these predictive models. mit.edu

Design Novel Energetic Materials: By learning the relationship between molecular structure and energetic performance, generative AI models can propose new difluoroamino compounds with tailored properties. researchgate.netnih.gov This approach can significantly speed up the design-make-test-analyze cycle in materials discovery. nih.gov

Enhance Safety Protocols: AI can help predict the sensitivity and potential hazards of reactions involving NF₂Cl, allowing for the development of more robust safety measures.

Investigation of NF₂Cl in Low-Temperature and Extreme Environment Chemistry

Understanding the behavior of this compound under non-standard conditions is crucial for both fundamental chemical knowledge and practical applications in specialized fields. Investigating its chemistry at low temperatures and in extreme environments (e.g., high pressure, corrosive atmospheres) can reveal novel reactivity and stability profiles. pnnl.govjhu.edu

Low-temperature chemistry is particularly relevant for understanding processes in the upper atmosphere or in cryo-chemistry applications. oxsci.orgnih.gov At temperatures approaching absolute zero, reaction dynamics can change dramatically, with some ion-molecule reactions becoming faster as the temperature decreases. oxsci.org Studying NF₂Cl under these conditions could provide insights into its atmospheric fate or its potential use in low-temperature synthesis.

Research in extreme environments explores how materials behave under intense pressure, temperature, or corrosive conditions. pnnl.govresearchgate.net Such studies are vital for ensuring the safety and reliability of industrial processes and for developing new materials with enhanced stability. pnnl.govresearchgate.net Investigating the decomposition pathways and reaction kinetics of NF₂Cl under high pressure and temperature could be essential for its application in advanced propulsion systems or as a high-energy-density material. researchgate.net The molecular adaptations of extremophiles, organisms that thrive in harsh conditions, provide a basis for understanding how biomolecules stabilize, which could inspire strategies for handling reactive chemicals like NF₂Cl. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing chlorodifluoroamine, and how do solvent choices influence reaction efficiency?

- Methodology : this compound is synthesized by bubbling the compound through a solvent (e.g., methanol, dimethyl sulfoxide) in the presence of reactants like LiClO₄. Solvent selection impacts reaction pathways: polar solvents favor ionic mechanisms, while non-polar solvents may promote free radical pathways. Reaction efficiency is assessed via product yields and side-product analysis (e.g., tetrafluoro-hydrazine formation) using gas chromatography (GC) or mass spectrometry (MS) .

- Key Variables : Solvent polarity, temperature (e.g., 25°C in ), and reaction duration (e.g., 18 hours).

Q. How are the physical and chemical properties of this compound characterized in laboratory settings?

- Methodology : Properties like volatility, solubility, and stability are determined using differential scanning calorimetry (DSC) for thermal behavior and nuclear magnetic resonance (NMR) for structural analysis. For example, fluorine content in solid products is quantified via combustion analysis or X-ray fluorescence (XRF) .

- Data Interpretation : Contradictions in property data (e.g., discrepancies in solubility values) require cross-validation using multiple analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.